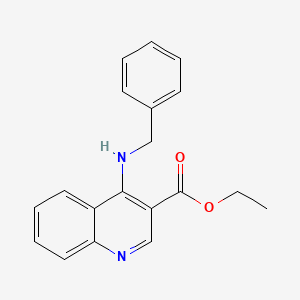

![molecular formula C12H16N2O2 B5552748 N-[3-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B5552748.png)

N-[3-(acetylamino)phenyl]-2-methylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-[3-(acetylamino)phenyl]-2-methylpropanamide-related compounds involves multiple steps, including acetylation and amide formation. A notable method involves the reaction of N-acetylglycine with dimethylformamide and phosphorus oxychloride, leading to various heterocyclic systems (Kralj et al., 1997). Another approach used tricyclo[5.2.1.0(2,6)]decenyl enaminones as precursors for synthesizing 4-acetylaminocyclopent-2-en-1-ols, showcasing the versatility in generating structurally diverse compounds (Ramesh et al., 1999).

Molecular Structure Analysis

The molecular structure of this compound analogs is characterized by detailed spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction studies have elucidated the precise molecular geometry, revealing the significance of hydrogen bonding and molecular interactions in stabilizing the structure (Kırca et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives are diverse, including electrophilic substitutions and nucleophilic additions. The compound’s reactivity is influenced by the acetyl and amide functional groups, which participate in various chemoselective reactions, leading to the formation of heterocyclic systems and other complex molecules (Hajji et al., 2002).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in different scientific domains. X-ray diffraction analyses provide insights into the crystalline structure, which, combined with spectroscopic data, aids in understanding the compound's physical characteristics (Demir et al., 2015).

科学的研究の応用

Discovery and Antitumor Activity

The design, synthesis, and biological evaluation of related compounds have led to the discovery of orally active histone deacetylase (HDAC) inhibitors, such as MGCD0103. These inhibitors selectively target HDACs, leading to blocked cancer cell proliferation and induced apoptosis, demonstrating significant antitumor activity in vivo and showing promise as anticancer drugs (Zhou et al., 2008).

Modulation of Histone Acetylation

Studies have shown that compounds like CI-994, an antitumor cytostatic agent undergoing clinical trials, act as HDAC inhibitors, causing histone hyperacetylation in living cells. This process is mechanistically related to the compound's antitumor activity, demonstrating the importance of histone acetylation modulation in cancer research (Kraker et al., 2003).

Synthesis and Antiviral Activity

Research into the synthesis of new derivatives via microwave irradiation has yielded compounds with potential antiviral activities against Tobacco mosaic virus (TMV), highlighting the potential of such compounds in developing antiviral therapies (Luo et al., 2012).

Chemoselective Reactions and Synthesis Techniques

Studies on chemoselective reactions of related compounds have led to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines, illustrating advanced synthesis techniques and the potential for creating novel pharmacophores (Hajji et al., 2002).

Pharmacokinetics and Selective Androgen Receptor Modulators

Research into the pharmacokinetics of compounds like S-4 has demonstrated tissue-selective androgenic and anabolic effects, highlighting the potential for developing non-steroidal selective androgen receptor modulators for clinical applications (Kearbey et al., 2004).

特性

IUPAC Name |

N-(3-acetamidophenyl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-8(2)12(16)14-11-6-4-5-10(7-11)13-9(3)15/h4-8H,1-3H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOGSSSYBQDXRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorophenoxy)methyl]-1-isobutyl-1H-benzimidazole](/img/structure/B5552666.png)

![2-({2-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5552678.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5552711.png)

![N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5552717.png)

![(4S*)-1-[3-(benzylthio)propanoyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5552722.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(3,4-dimethoxybenzylidene)amino]oxy}acetamide](/img/structure/B5552733.png)

![N-{2-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5552735.png)

![N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide](/img/structure/B5552760.png)

![1-[4-(4-chlorophenyl)butanoyl]-4-(2-methyl-4-pyridinyl)piperazine](/img/structure/B5552766.png)